![molecular formula C13H20N4O3 B2951738 Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1904224-70-9](/img/structure/B2951738.png)
Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate
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Description
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is a compound that has been studied for its reactions with various amines and hydrazine hydrate . Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .
Synthesis Analysis
The synthesis of similar compounds involves reactions with various amines and hydrazine hydrate . For example, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .
Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrimidine base, which is one of the main components of nucleic acids .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reactions with various amines and hydrazine hydrate . For example, Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their reactions with various amines and hydrazine hydrate .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . Therefore, it can be inferred that this compound may interact with similar targets.
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, and anti-hiv activities , it can be inferred that this compound may affect related biochemical pathways.
Result of Action
Given the known activities of pyrimidine derivatives , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
ethyl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-20-13(19)15-10-4-6-17(7-5-10)12-14-9(2)8-11(18)16-12/h8,10H,3-7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFJWOWLYGFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate |
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